5-Amino-1-phenyl-1H-pyrazole-4-carboxamide
Overview
Description
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their wide applications in pharmaceuticals, including anti-inflammatory, analgesic, and cox inhibition activities .
Mode of Action
It’s worth noting that pyrazole derivatives can form both linear and cyclic oligomers, and their associations with other molecules can depend strongly on the type of solvent .
Biochemical Pathways
Some pyrazole derivatives are known to inhibit succinate dehydrogenase (sdh), a key enzyme in the citric acid cycle . This inhibition can disrupt mitochondrial electron transfer, affecting energy synthesis in cells .
Pharmacokinetics
The compound’s molecular weight (20222) and physical form (solid) suggest that it may have certain bioavailability characteristics .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities .
Action Environment
The compound’s interactions can depend strongly on the type of solvent, suggesting that its action may be influenced by the chemical environment .
Biochemical Analysis
Biochemical Properties
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions. It interacts with enzymes such as adenosine deaminase, exhibiting inhibitory potency . This interaction suggests that this compound can modulate enzymatic activity, potentially affecting various metabolic pathways. Additionally, it has been shown to interact with proteins involved in cell signaling, further highlighting its biochemical relevance .
Cellular Effects
The effects of this compound on cellular processes are profound. It has demonstrated growth-inhibitory effects on estrogen receptor-positive breast cancer cells (MCF-7), indicating its potential as an anti-cancer agent . The compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby altering cell function. These effects underscore the importance of this compound in cellular biology research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of adenosine deaminase, leading to changes in enzyme activity . Additionally, the compound’s interaction with cell signaling proteins suggests a role in modulating signal transduction pathways. These molecular mechanisms provide insights into how this compound influences cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, making it a valuable tool for in vitro and in vivo research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the optimal therapeutic window and minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions highlight the compound’s role in modulating metabolic processes and its potential impact on overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. A novel, facile, one-pot, multicomponent protocol has been developed using alumina–silica-supported manganese dioxide as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . This method yields the desired compound in high efficiency, ranging from 86% to 96%.
Industrial Production Methods
Industrial production methods for this compound often utilize similar multicomponent reactions due to their efficiency and environmental friendliness. The use of green solvents and heterogeneous catalysts is emphasized to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its various biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific structure and the presence of both an amino group and a carboxamide group, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential pharmaceutical uses .
Properties
IUPAC Name |
5-amino-1-phenylpyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-9-8(10(12)15)6-13-14(9)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKSUPKIDNXMMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274334 | |
Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50427-77-5 | |
Record name | 50427-77-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50566 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 50427-77-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11602 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-1-phenyl-4-pyrazolecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide a valuable building block in heterocyclic synthesis?
A: This compound possesses a versatile structure that enables its participation in various chemical reactions, leading to diverse heterocyclic systems. [, , ] For instance, it acts as a precursor for synthesizing substituted pyrazolo[3,4-d]pyrimidines by reacting with N-substituted isatins [], and it's employed in creating Fused Pyrrolo – Pyrano – Pyrimidine and Pyrrolo – Pyrano – Pyridine derivatives. [] These heterocyclic compounds often exhibit pharmacological interest, making this compound a valuable tool in drug discovery research.
Q2: What are some of the notable applications of this compound derivatives?
A2: Research indicates potential applications in different areas:
- Antimicrobial Activity: Derivatives like Fused Pyrrolo – Pyrano – Pyrimidine and Pyrrolo – Pyrano – Pyridine, synthesized using this compound, have shown activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against Candida albicans. []
- Sensing Applications: this compound has been explored as a component in a chromium(III) membrane sensor for detecting Cr3+ ions in biological and environmental samples. [] This highlights its potential in analytical chemistry and environmental monitoring.
Q3: What are the common synthetic routes for incorporating this compound into larger molecular frameworks?
A: Cyclization reactions are frequently employed. [] One method involves reacting this compound with aldehydes like 4-(dimethylamino)benzaldehyde or 3,5-dinitrobenzaldehyde to construct pyrimidine rings. [] Another approach utilizes reactions with aliphatic ketones like acetone, 2-butanone, and cyclohexanone, in the presence of catalysts like FeCl3, to synthesize pyridine rings. [] These reactions highlight the versatility of this compound in constructing diverse heterocyclic scaffolds.
Q4: Are there reviews available that provide a comprehensive overview of this compound's chemistry and applications?
A: Yes, a comprehensive review titled "Utility of this compound in Heterocyclic Synthesis" exists. [] It offers a systematic survey of the compound's preparation methods and its diverse reactivity as a building block for synthesizing polyfunctionalized heterocycles, many of which hold pharmacological significance.
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